molecular formula C22H23ClN2O2 B1675096 Loratadine CAS No. 79794-75-5

Loratadine

Cat. No. B1675096
CAS RN: 79794-75-5
M. Wt: 382.9 g/mol
InChI Key: JCCNYMKQOSZNPW-UHFFFAOYSA-N
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Description

Loratadine is an antihistaminic medication used to treat allergy symptoms such as itching, swelling, and rashes by blocking the effects of a chemical messenger (histamine) in the body . It is used to treat symptoms including runny or stuffy nose, sneezing, watery eyes, and itching of the eyes, nose, or throat . It is available as an over-the-counter (OTC) product .


Synthesis Analysis

Loratadine is synthesized from 2-cyano-3-methylpyridine via Ritter reaction, alkylation, and cyanidation to give 2-cyano-3-[2-(3-chlorophenyl)ethyl]piperidine, which is subjected to cyclization in the presence of PPA/P2O5 and then coupling with N-ethoxycarbonyl-4-piperidone . The overall yield was 39% .


Molecular Structure Analysis

The crystal structure of the metastable form II of loratadine has been determined using a combination of low-resolution 3D electron diffraction data and density functional theory .


Chemical Reactions Analysis

A highly-sensitive and time-saving micellar liquid chromatographic method has been developed for the simultaneous determination of loratadine and its major metabolite desloratadine . The method is linear over the concentration range of 20.0–200.0 ng/mL for both analytes .


Physical And Chemical Properties Analysis

Loratadine is a piperidine derivative with a molecular formula of C22H23ClN2O2 . It has a molecular weight of 382.9 g/mol . The physicochemical properties of loratadine, such as weight variation, hardness of tablets, friability, their disintegration time, and the dissolution release study for all the brands of loratadine, meet the British pharmacopoeia (BP) and United State pharmacopoeia (USP) specification for quality control analysis .

Scientific Research Applications

Antihistamine and Anti-Inflammatory Properties

Loratadine, a second-generation antihistamine, is commonly used for treating seasonal allergies. Research has explored its potential beyond traditional antihistamine effects, particularly focusing on its anti-inflammatory properties. Hunto et al. (2020) found that loratadine exhibits anti-inflammatory activity by suppressing the NF-kB pathway, impacting various inflammatory markers like IL-1β, TNF-α, and IL-6 in cell models. Similarly, Jang et al. (2022) reported that loratadine can function as an anti-inflammatory agent by suppressing TAK1 in the AP-1 pathway, thus reducing the expression of pro-inflammatory genes. These findings suggest a broader therapeutic role for loratadine in managing inflammatory responses (Hunto et al., 2020), (Jang et al., 2022).

Pharmacokinetics and Bioavailability

Studies have also focused on the pharmacokinetics and bioavailability of loratadine. Li et al. (2020) developed and validated a method for determining loratadine and its active metabolite in plasma, which is crucial for understanding its efficacy and safety in different populations, including children. Additionally, research by Liang et al. (2020) on loratadine-oxalic acid cocrystals aimed to enhance loratadine's solubility and intrinsic dissolution rate, indicating a potential for improved drug formulations (Li et al., 2020), (Liang et al., 2020).

Potential Effects on the Skeletal System

An intriguing area of research is loratadine's impact on the skeletal system. Folwarczna et al. (2013, 2019) investigated the effects of loratadine on the skeletal system of young rats, observing that high doses of the drug could affect bone development. This research is particularly relevant given the widespread use of loratadine in pediatric populations, suggesting a need for further investigation into its long-term effects on bone health (Folwarczna et al., 2013), (Folwarczna et al., 2019).

Interaction with Human Serum Proteins

Almutairi et al. (2021) explored the binding interaction between loratadine and human serum alpha 1-acid glycoprotein (AG), an acute phase protein. Their study demonstrated that loratadine binds spontaneously to AG, influencing the protein's structure and potentially affecting the drug's distribution and efficacy in conditions where AG levels are elevated, such as in inflammation or acute response (Almutairi et al., 2021).

Future Directions

Second-generation H1 antihistamines such as loratadine are the cornerstone of treatment in allergic rhinitis, allergic conjunctivitis, and urticaria . In the future, clinically advantageous H1 antihistamines developed with the aid of molecular techniques might be available .

properties

IUPAC Name

ethyl 4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O2/c1-2-27-22(26)25-12-9-15(10-13-25)20-19-8-7-18(23)14-17(19)6-5-16-4-3-11-24-21(16)20/h3-4,7-8,11,14H,2,5-6,9-10,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCCNYMKQOSZNPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O2
Record name loratadine
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DSSTOX Substance ID

DTXSID2023224
Record name Loratadine
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Molecular Weight

382.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Loratadine
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Solubility

<1 mg/ml at 25°C
Record name Loratadine
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Mechanism of Action

Histamine release is a key mediator in allergic rhinitis and urticaria. As a result, loratadine exerts it's effect by targeting H1 histamine receptors. Loratadine binds to H1 histamine receptors found on the surface of epithelial cells, endothelial cells, eosinophils, neutrophils, airway cells, and vascular smooth muscle cells among others. H1 histamine receptors fall under the wider umbrella of G-protein coupled receptors, and exist in a state of equilibrium between the active and inactive forms. Histamine binding to the H1-receptor facilitates cross linking between transmembrane domains III and V, stabilizing the active form of the receptor. On the other hand, antihistamines bind to a different site on the H1 receptor favouring the inactive form. Hence, loratadine can more accurately be classified as an "inverse agonist" as opposed to a "histamine antagonist", and can prevent or reduce the severity of histamine mediated symptoms., All of the available H1 receptor antagonists are reversible, competitive inhibitors of the interaction of histamine with H1 receptors. /H1 Receptor Antagonists/, H1 antagonists inhibit most responses of smooth muscle to histamine. /H1 Antagonists Receptors/, Within the vascular tree, the H1 antagonists inhibit both the vasoconstrictor effects of histamine and, to a degree, the more rapid vasodilator effects that are mediated by H1 receptors on endothelial cells. /H1 Receptor Antagonists/, H1 antagonists strongly block the action of histamine that results in increased capillary permeability and formation of edema and wheal. /H1 Receptor Antagonists/, For more Mechanism of Action (Complete) data for LORATADINE (6 total), please visit the HSDB record page.
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Product Name

Loratadine

Color/Form

Crystals from acetonitrile

CAS RN

79794-75-5
Record name Loratadine
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Record name ethyl 4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate
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Melting Point

134-136 °C, 134 - 136 °C
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Record name Loratadine
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Synthesis routes and methods I

Procedure details

Ethyl chloroformate (40.4 mL; 45.9 g; 0.423 mol) was added slowly to a hot (-80° C) toluene solution (320 mL) of the 8-chloro-6,11-dihydro-11-(1-methyl-4-piperidinylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine (45.7 g; 0.141 mol) from Example 1E containing the two corresponding fluoro-substituted compounds of the invention. Following complete addition, the temperature was maintained at 80° C. for 1 h. The reaction mixture was cooled to ambient temperature and the toluene solution washed with water which was adjusted to pH 10 with aqueous sodium hydroxide. The organic layer was concentrated to a residue which was dissolved in hot acetonitrile and decolorized with charcoal. The solution was concentrated to a crystalline slurry which was cooled (5° C). 8-chloro-6,11-dihydro-11-(1-ethoxycarbonyl-4-piperidylidene)-5H-benzo[5,6]cyclohepta [1,2-b]pyridine containing the two corresponding fluoro-substituted compounds of the invention as discussed in Examples 1G below was isolated by filtration yielding 42.4 g: m.p. 134.5°-136° C.; NMR (400 MHz, CDCl3)δ1.25 (t,3H,J=8 Hz), 2.3-2.4 (m,3H), 2.4-2.5 (m,1H), 2.7-2.9 (m,2H), 3.1-3.2 (m,2H), 3.3-3.4 (m,2H), 3.81 (br s, 2H), 4.13 (q,2H,J=8 Hz), 7.1-7.3 (m,4H), 7.43 (dd,1H,J=9,2 Hz), 8.40 (d,1H,J=5 Hz); mass spectrum, m/e (relative intensity) 385M+3 (35), 383 M+1 (100). Anal. Calcd. for C22H23N2ClO2 : C,69.00; H,6.05; N,7.32; Cl9.26. Found: C,69.37; H,6.09; N,7.35; Cl 9.37.
Quantity
40.4 mL
Type
reactant
Reaction Step One
Quantity
320 mL
Type
solvent
Reaction Step One
[Compound]
Name
fluoro-substituted
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( 35 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( 100 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
Cl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

A solution of (1-ethoxycarbonyl-4piperidinyl)[3-[2-(3-chlorophenyl)ethyl]-2pyridinyl]methanone hydrochloride (0.5 g, 1.25 mmol) (prepared by reacting the corresponding 1-methyl-H-piperidinyl compound with ethvl chloroformate) in 1.5 mL of trifluoromethane sulfonic acid is stirred at ambient temperature for 24 hours. The reaction is diluted with ice and water, neutralized with barium carbonate, and the product extracted into ethvl acetate. The solvent is removed and following purification of the residue by silica gel chromatography, 8-chloro-6,11-dihydro-11-(1- ethoxycarbonyl-4-piperidylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine is obtained.
Name
(1-ethoxycarbonyl-4piperidinyl)[3-[2-(3-chlorophenyl)ethyl]-2pyridinyl]methanone hydrochloride
Quantity
0.5 g
Type
reactant
Reaction Step One
[Compound]
Name
1-methyl-H-piperidinyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1.5 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Loratadine
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Citations

For This Compound
28,200
Citations
SP Clissold, EM Sorkin, KL Goa - Drugs, 1989 - Springer
… for loratadine than for … loratadine vs 6 to 8 hours with azatadine or terfenadine). In man, suppression of wheal response to intradermally injected histamine was greater with loratadine …
Number of citations: 176 link.springer.com
J Hilbert, E Radwanski, R Weglein… - The Journal of …, 1987 - Wiley Online Library
… 40‐mg loratadine capsule. Blood was collected up to 96 hours after dosing. Plasma loratadine … Loratadine and descarboethoxyloratadine plasma concentrations and pharmacokinetics …
Number of citations: 140 accp1.onlinelibrary.wiley.com
W Kreutner, RW Chapman, A Gulbenkian, MI Siegel - Allergy, 1987 - Wiley Online Library
… Loratadine is a new non-sedating antihistamine that has shown promising activity in clinical trials. In the present study, loratadine is … in this paper compare loratadine and terfenadine for …
Number of citations: 119 onlinelibrary.wiley.com
M Haria, A Fitton, DH Peters - Drugs, 1994 - Springer
… doses of loratadine up to 100mg/kg, or in healthy human volunteers given oral dosages of loratadine 40 mg/day for a period of 3 months. At dosages of up to 40 mg/day, loratadine does …
Number of citations: 163 link.springer.com
GG Kay, AG Harris - Clinical & Experimental Allergy, 1999 - Wiley Online Library
… studies CNS functioning conducted with loratadine, a second-… have shown that the effect of loratadine on somnolence, fatigue, … , and sleep latency tests, loratadine has been shown to be …
Number of citations: 123 onlinelibrary.wiley.com
A Genovese, V Patella, G De Crescenzo… - Clinical & …, 1997 - Wiley Online Library
… These findings suggested that loratadine might influence the release of vasoactive … the effect of loratadine and its active metabolite (desethoxylcarbonylloratadine: des-loratadine) in …
Number of citations: 148 onlinelibrary.wiley.com
N AlMasoud, AH Bakheit, MFM Alshammari… - Profiles of Drug …, 2022 - Elsevier
… that loratadine was chemically stable at temperatures of up to 230 C, with loratadine starting to lose … These observations indicated that physical degradation of loratadine was took place. …
Number of citations: 3 www.sciencedirect.com
WE Berger, MV White, Rhinitis Study Group - Annals of Allergy, Asthma & …, 2003 - Elsevier
… loratadine 10 mg daily, those patients who met the symptom qualification criteria (<25% to 33% improvement taking loratadine) … , twice daily, plus loratadine 10 mg daily, desloratadine 5 …
Number of citations: 124 www.sciencedirect.com
EO Meltzer, K Malmstrom, S Lu, BM Prenner… - Journal of allergy and …, 2000 - Elsevier
… use of montelukast and loratadine in the treatment of … or 20 mg, loratadine 10 mg, montelukast 10 mg with loratadine 10 mg, … Results: Concomitant montelukast with loratadine improved …
Number of citations: 471 www.sciencedirect.com
A Ghosal, S Gupta, R Ramanathan… - Drug metabolism …, 2009 - ingentaconnect.com
The present study demonstrated that in addition to CYP3A4 and CYP2D6, the metabolism of loratadine is also catalyzed by CYP1A1, CYP2C19, and to a lesser extent by CYP1A2, …
Number of citations: 55 www.ingentaconnect.com

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